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Compound Name: iron(lll)bromide

Cat. No.: B8816755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(lll)
bromide (FeBrs), a compound of significant interest as a Lewis acid catalyst in organic
synthesis. A thorough understanding of its solid-state structure is crucial for elucidating reaction
mechanisms and designing novel catalytic applications.

Crystal Structure and Space Group

Iron(lll) bromide crystallizes in the trigonal crystal system, belonging to the R-3 space group
(No. 148).[1][2][3] This structure is isomorphous with that of bismuth triiodide (Bils),
characterized by a layered arrangement of atoms.[1][2] The structure consists of two-
dimensional sheets of FeBrs stacked along the c-axis.[1]

Within these layers, each iron(lll) ion (Fe3*) is octahedrally coordinated to six bromide (Br~)
ions. These FeBre octahedra share edges to form a continuous two-dimensional network.[1][2]

Quantitative Crystallographic Data

The crystallographic parameters of iron(lll) bromide have been determined through X-ray
diffraction studies. The lattice parameters for both the conventional and primitive unit cells are
summarized below. It is important to note that slight variations in reported values can exist due
to different experimental conditions or computational methods.[1][2]
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Table 1: Lattice Parameters of Iron(lll) Bromide

Unit Cell
T a(A) b (A) c (A) a(°) B(°) Y (°)
ype
Convention
| 6.48[1] 6.48[1] 18.95[1] 90.00[1] 90.00[1] 120.00[1]
a
Primitive 7.383[2] 7.383[2] 7.383[2] 50.646[2] 50.646[2] 50.646([2]

Table 2: Interatomic Distances

Bond Bond Length (A) Source
Fe-Br 2.55 [1]
Fe-Br 2.43 [2]

The discrepancy in the Fe-Br bond length may be attributed to the different methodologies
used for structure determination, such as experimental X-ray diffraction versus theoretical
calculations.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of iron(lll) bromide is typically achieved through
single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined
below.
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Figure 1: Workflow for Crystal Structure Determination.

Synthesis and Crystal Growth

High-purity iron(lll) bromide is synthesized by the direct reaction of iron metal with bromine gas.
[3][4] Single crystals suitable for X-ray diffraction can be grown using techniques such as
chemical vapor transport. In this method, the polycrystalline FeBrs is sublimed in a sealed,
evacuated quartz ampoule with a controlled temperature gradient. Larger, well-formed crystals
are deposited in the cooler zone of the ampoule.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then
placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the
crystal, and the diffracted X-rays are detected. The crystal is rotated through a series of angles
to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The initial positions of the iron and bromine atoms are determined using direct methods
or Patterson methods. These initial atomic positions are then refined using least-squares
methods to obtain the best fit between the observed and calculated diffraction patterns. The
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final refined structure provides precise information on atomic coordinates, bond lengths, and
bond angles.

Logical Relationships in the Crystal Structure

The arrangement of atoms in the iron(lll) bromide crystal structure follows a clear hierarchical
logic, which can be visualized as follows:
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Figure 2: Hierarchical Buildup of the FeBrs Crystal Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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